N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]-3,4-difluoro-N-methylbenzenesulfonamide
Description
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]-3,4-difluoro-N-methylbenzenesulfonamide is a complex organic compound that features a 1,3-benzodioxole moiety, a difluorobenzene ring, and a sulfonamide group
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]-3,4-difluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c1-17(2,11-4-7-15-16(8-11)24-10-23-15)20(3)25(21,22)12-5-6-13(18)14(19)9-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUZBRCWCWXCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)N(C)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]-3,4-difluoro-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C.
Reduction and functionalization: The intermediate product is reduced using lithium tetrahydroaluminate to form [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine.
Coupling with difluorobenzene: The final step involves coupling the benzodioxole derivative with 3,4-difluorobenzenesulfonyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]-3,4-difluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]-3,4-difluoro-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential anticancer or antimicrobial properties.
Materials Science: Its unique chemical structure could be useful in developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, providing insights into their mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]-3,4-difluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These derivatives have shown antioxidant activity and share structural similarities with the target compound.
Uniqueness
N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]-3,4-difluoro-N-methylbenzenesulfonamide is unique due to the combination of its benzodioxole and difluorobenzene moieties, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
